2-Bromo-N-cyclobutyl-4-nitrobenzamide
Description
2-Bromo-N-cyclobutyl-4-nitrobenzamide is a benzamide derivative characterized by a bromine substituent at the 2-position, a nitro group at the 4-position of the benzamide ring, and a cyclobutyl group attached to the amide nitrogen. This compound’s structural uniqueness lies in the combination of electron-withdrawing groups (bromo and nitro) and the sterically demanding cyclobutyl moiety, which collectively influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
2-bromo-N-cyclobutyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c12-10-6-8(14(16)17)4-5-9(10)11(15)13-7-2-1-3-7/h4-7H,1-3H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUZLUVWCMZMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-cyclobutyl-4-nitrobenzamide typically involves multiple steps. One common method starts with the bromination of 4-nitrobenzamide to introduce the bromine atom at the second position. This is followed by the reaction with cyclobutylamine to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-cyclobutyl-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of N-cyclobutyl-4-nitrobenzamide derivatives.
Reduction: Formation of 2-amino-N-cyclobutyl-4-nitrobenzamide.
Oxidation: Formation of cyclobutyl ketones or carboxylic acids.
Scientific Research Applications
2-Bromo-N-cyclobutyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-cyclobutyl-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom and cyclobutyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between 2-Bromo-N-cyclobutyl-4-nitrobenzamide and analogous compounds:
Structural and Functional Insights
Substituent Position Effects: The 2-bromo-4-nitro arrangement in the target compound creates a steric and electronic environment distinct from the 4-bromo-2-nitro analogs. The ortho bromine in the target may hinder rotational freedom, whereas para-substituted analogs exhibit more symmetric electronic distributions .
Synthetic Considerations :
- Synthesis of benzamide derivatives typically involves coupling acyl chlorides with amines under reflux conditions. The choice of solvent (e.g., acetonitrile) and reaction time (e.g., 1 hour in ) are critical for yield and purity. Cyclobutylamine’s lower nucleophilicity compared to anilines may require extended reaction times or elevated temperatures.
Crystallographic and Electronic Properties :
- While the target compound’s crystal structure is undocumented, related compounds exhibit planar aromatic systems with intermolecular hydrogen bonding (N–H···O) stabilizing the lattice . The cyclobutyl group in the target may disrupt such packing, leading to lower melting points or polymorphic diversity.
- Density-functional theory (DFT) studies (as in ) could predict the nitro group’s strong electron-withdrawing effect, polarizing the benzamide ring and enhancing electrophilicity at the bromine position.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
